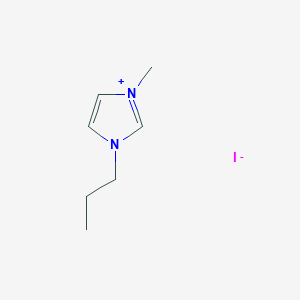

1-Methyl-3-propylimidazolium iodide

Beschreibung

1-Methyl-3-propylimidazolium iodide (CAS: 119171-18-5) is an ionic liquid (IL) with the molecular formula C₇H₁₃IN₂ and a molecular weight of 252.10 g/mol . It is widely recognized for its high purity (≥99%) and stability, particularly in electrochemical applications such as dye-sensitized solar cells (DSSCs) and energy storage systems . Key properties include:

- Conductivity: Enhanced by iodine doping, which activates the Grotthuss mechanism (bond-exchange charge transport) in addition to physical ion diffusion .

- Thermal Behavior: Synthesized via SN2 reactions, with thermal analysis conducted via differential scanning calorimetry (DSC) .

- Applications: Primarily used in DSSCs as a non-volatile gel polymer electrolyte component, achieving efficiencies up to 8.2% in optimized systems . It also demonstrates 91% corrosion inhibition efficiency in acidic environments .

Eigenschaften

IUPAC Name |

1-methyl-3-propylimidazol-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2.HI/c1-3-4-9-6-5-8(2)7-9;/h5-7H,3-4H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCMUVGRRDWTDK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C[N+](=C1)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049207 | |

| Record name | 1-Methyl-3-propylimidazolium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119171-18-5 | |

| Record name | 1-Methyl-3-propylimidazolium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119171-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-propylimidazolium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazolium, 1-methyl-3-propyl-, iodide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Stoichiometry

The synthesis of [MPIm][I] primarily follows an nucleophilic substitution mechanism, where 1-propylimidazole reacts with methyl iodide (iodomethane) under controlled conditions. The reaction proceeds via the quaternization of the imidazole ring’s nitrogen atoms, with methyl iodide acting as the alkylating agent. Stoichiometric studies indicate a 1:1 molar ratio of 1-propylimidazole to methyl iodide is optimal, though a slight excess of methyl iodide (1.05–1.1 equivalents) is often employed to drive the reaction to completion.

The general reaction equation is:

Stepwise Procedure and Conditions

-

Reagent Preparation : 1-Propylimidazole (7.78 mL, 100 mmol) and methyl iodide (9.74 mL, 50 mmol) are combined in a pressure-rated reaction vessel.

-

Heating and Stirring : The mixture is heated to 120°C for 3–5 minutes under inert atmosphere (N or Ar). Prolonged heating beyond 10 minutes risks decomposition, as evidenced by discoloration (pale yellow to brown).

-

Cooling and Quenching : The reaction is quenched by immersion in an ice bath, halting further alkylation.

-

Purification :

Table 1: Optimization Parameters for Conventional Synthesis

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 110–120°C | Higher temps accelerate reaction but risk side products |

| Reaction Time | 3–5 minutes | Prolonged duration reduces yield |

| Methyl Iodide Excess | 5–10% | Ensures complete quaternization |

| Washing Solvent | Diethyl ether | Removes unreacted alkylating agent |

Microwave-Assisted Synthesis

Advantages Over Conventional Methods

Microwave irradiation enhances reaction kinetics through dielectric heating, reducing reaction times from minutes to seconds. This method achieves comparable yields (85–87%) while minimizing thermal degradation.

Protocol and Modifications

Table 2: Comparative Analysis of Synthesis Methods

| Metric | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 3–5 minutes | 60–90 seconds |

| Energy Consumption | High | Moderate |

| Yield | 48–87% | 85–87% |

| Scalability | Industrial-scale | Lab-scale |

Characterization and Quality Control

Spectroscopic Profiling

-

-NMR (400 MHz, DMSO-d) :

-

FT-IR (neat) :

Purity Assessment

-

Karl Fischer Titration : Water content < 0.1 wt% after vacuum drying.

-

HPLC : Purity > 98% confirmed via reverse-phase chromatography.

Industrial-Scale Production Considerations

Solvent-Free Synthesis

Recent advancements eliminate solvents to reduce environmental impact. The neat reaction (no solvent) achieves 85% yield at 120°C, aligning with green chemistry principles.

Cost Analysis

| Component | Cost per kg (USD) | Contribution to Total Cost |

|---|---|---|

| 1-Propylimidazole | 450 | 65% |

| Methyl Iodide | 220 | 30% |

| Purification Solvents | 50 | 5% |

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

1-Methyl-3-propylimidazolium iodide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in redox reactions, particularly in electrochemical applications.

Complex Formation: It can form complexes with various metal ions, which is useful in catalysis and material science.

Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One of the prominent applications of MPII is in the field of corrosion inhibition. Research has demonstrated its effectiveness in protecting mild steel from corrosion in acidic environments.

Case Study: Corrosion Inhibition Performance

A study conducted by Gulista Parveen et al. investigated the corrosion inhibition efficiency of MPII on mild steel in a 1 M H₂SO₄ solution. The findings revealed:

- Inhibition Efficiency : MPII exhibited a high inhibition efficiency of 91% at 298 K.

- Mechanism : The adsorption of MPII on the steel surface follows the Langmuir adsorption isotherm, indicating a strong interaction between the ionic liquid and the metal surface.

- Thermodynamic Parameters : The study calculated various thermodynamic parameters, including adsorption equilibrium constant (), enthalpy (), and Gibbs free energy (), confirming the favorable adsorption process .

Table 1: Corrosion Inhibition Performance of MPII

| Parameter | Value |

|---|---|

| Inhibition Efficiency (%) | 91% |

| Temperature (K) | 298 |

| Adsorption Isotherm | Langmuir |

Electrochemical Applications

MPII is also utilized in electrochemical systems, particularly in dye-sensitized solar cells (DSSCs). It serves as a component in ionic liquid polymer gel electrolytes, enhancing the efficiency of solar cells.

Case Study: Dye-Sensitized Solar Cells

In a study on innovative redox electrolytes for DSSCs, MPII was mixed with other ionic liquids to create an effective electrolyte system. Key findings include:

- Power Conversion Efficiency : The maximum power conversion efficiency exceeded 5% , with significant enhancements observed when using binary mixtures involving MPII.

- Stability : The ionic liquid-based electrolytes demonstrated improved stability compared to traditional liquid electrolytes, making them suitable for long-term applications in solar energy conversion .

Table 2: Performance Metrics of MPII in DSSCs

| Metric | Value |

|---|---|

| Maximum Power Conversion Efficiency (%) | >5% |

| Stability | Improved |

Organic Synthesis

MPII is employed in organic synthesis as a solvent and catalyst due to its unique properties, such as low volatility and high thermal stability.

Applications in Organic Reactions

Research has indicated that MPII can facilitate various organic reactions, including:

- Synthesis of Nanostructured Materials : Its use as a solvent has been shown to enhance the formation of nanostructured materials through controlled synthesis methods.

- Catalytic Activity : MPII acts as an effective catalyst in several reactions, improving yields and reaction rates compared to conventional solvents .

Summary and Future Directions

This compound demonstrates significant potential across multiple scientific domains. Its applications in corrosion inhibition, electrochemistry, and organic synthesis highlight its versatility as an ionic liquid.

Future research could focus on:

- Exploring new formulations combining MPII with other ionic liquids to enhance performance in specific applications.

- Investigating its environmental impact and potential for recycling in industrial processes.

The ongoing development of MPII-based technologies may lead to advancements in materials science, renewable energy, and sustainable chemistry.

Wirkmechanismus

The mechanism by which 1-methyl-3-propylimidazolium iodide exerts its effects is primarily through its ionic nature. The compound’s ability to dissociate into ions allows it to conduct electricity and participate in various electrochemical processes. In dye-sensitized solar cells, for example, it facilitates the transport of electrons, thereby improving the cell’s overall efficiency .

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties

Table 1 compares 1-methyl-3-propylimidazolium iodide with structurally related imidazolium-based ionic liquids:

Electrochemical Performance in DSSCs

Ionic liquids are critical for reducing electrolyte volatility in DSSCs. Performance comparisons are summarized below:

Table 2: DSSC Efficiency Using Imidazolium-Based ILs

Key Findings:

Corrosion Inhibition Efficiency

MPII demonstrates competitive performance as a corrosion inhibitor in acidic media:

Table 3: Corrosion Inhibition Efficiency in 1.0 M H₂SO₄

| Inhibitor | Efficiency (%) | Reference |

|---|---|---|

| This compound | 91 | |

| Poly(SA-Hex-BZ) | 91.7 | |

| Solanum tuberosum extract | 90.8 | |

| Polyethylene glycol methyl ether | 84.2 |

MPII’s efficiency is attributed to its adsorption on metal surfaces, forming a protective layer via imidazolium cations and iodide anions .

Biologische Aktivität

1-Methyl-3-propylimidazolium iodide (MPII) is an ionic liquid that has garnered attention for its diverse biological activities and potential applications in various fields, including biochemistry, medicine, and materials science. This article explores the biological activity of MPII, supported by research findings, case studies, and data tables.

MPII is a member of the imidazolium family, characterized by a five-membered aromatic ring containing two nitrogen atoms. Its chemical structure can be represented as follows:

The compound's unique properties stem from its ionic nature and the presence of the imidazole ring, which allows for interactions with biological macromolecules.

The biological activity of MPII is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. Additionally, MPII has been shown to affect cellular processes through:

- Inhibition of Enzymatic Activity : MPII can act as an enzyme inhibitor, affecting metabolic pathways.

- Interaction with Nucleic Acids : The compound may bind to DNA or RNA, potentially altering their structure and function.

Antimicrobial Properties

Research indicates that MPII exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to conventional antibiotics, suggesting its potential as an antimicrobial agent.

| Pathogen | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity and Anticancer Activity

MPII has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that MPII induces apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes the IC50 values for various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of MPII against biofilms formed by Staphylococcus aureus. The results indicated that MPII effectively reduced biofilm formation by 75% at sub-MIC concentrations, highlighting its potential in infection control.

- Cytotoxicity in Cancer Research : Research conducted on the effects of MPII on MCF-7 breast cancer cells showed that treatment with MPII led to a significant decrease in cell viability after 24 hours. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

Applications in Medicine and Industry

Given its biological activities, MPII is being explored for various applications:

- Drug Development : Its antimicrobial and anticancer properties make it a candidate for developing new therapeutic agents.

- Biocatalysis : MPII's ability to stabilize enzymes has led to its use in biocatalytic processes.

- Electrolytes in Solar Cells : MPII is utilized in dye-sensitized solar cells due to its ionic conductivity and stability.

Q & A

Q. What analytical techniques are critical for characterizing MPII’s degradation products in high-temperature applications?

- TG-DTA coupled with mass spectrometry (MS) or FTIR-EGA identifies volatile decomposition species. For example, I₂ evolution from MPII at 250°C is quantified via MS fragmentation patterns, informing safe operating limits in energy devices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.